2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
Description
This compound is a heterocyclic small molecule featuring a benzofuro[3,2-d]pyrimidin-4(3H)-one core. Key structural elements include:
- A 3-(3-methoxybenzyl) substituent at position 3 of the pyrimidinone ring.
- A sulfanyl (-S-) linker at position 2, connecting the core to an acetamide group.
- An N-(4-methylbenzyl) substitution on the acetamide moiety.
The benzofuropyrimidine scaffold is known for its rigid, planar structure, which facilitates interactions with biological targets such as kinases or enzymes involved in inflammatory pathways .
Properties
IUPAC Name |
2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-18-10-12-19(13-11-18)15-29-24(32)17-36-28-30-25-22-8-3-4-9-23(22)35-26(25)27(33)31(28)16-20-6-5-7-21(14-20)34-2/h3-14H,15-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIJPRYMQJTXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide, identified by its CAS number 899754-56-4, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 399.56 g/mol. The structure includes a benzofuro-pyrimidine core and a methoxybenzyl group, which may enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O3S |
| Molecular Weight | 399.56 g/mol |
| CAS Number | 899754-56-4 |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Preliminary studies indicate that derivatives of similar compounds exhibit varying degrees of antimicrobial activity. For instance, compounds with sulfanyl groups have shown effectiveness against both Gram-positive and Gram-negative bacteria. The specific activity of 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide against specific microbial strains remains to be fully elucidated.
Anticancer Potential
Research has indicated that compounds with similar structural motifs possess anticancer properties. For example, the presence of the benzofuro-pyrimidine structure is associated with enhanced cytotoxicity against various cancer cell lines. In vitro studies are essential to determine the efficacy of this compound against specific cancer types.
Research Findings and Case Studies
- Antimicrobial Screening : A study evaluating the antimicrobial activity of related compounds found that those with methoxy substitutions showed improved efficacy against certain bacterial strains . This suggests that the methoxy group in our compound could similarly enhance its antimicrobial properties.
- Cytotoxicity Assays : A case study involving a library of benzofuro-pyrimidine derivatives demonstrated significant cytotoxic effects on HeLa cells, indicating potential for further exploration in cancer therapeutics .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the chemical structure can influence biological activity. Key observations include:
- Methoxy Substituents : The presence of methoxy groups generally increases lipophilicity, potentially enhancing cellular uptake and bioavailability.
- Sulfanyl Group : Compounds containing sulfanyl moieties have been linked to enzyme inhibition and antimicrobial activity, suggesting that this feature may contribute positively to the biological profile of our compound.
Future Directions
Further research should focus on:
- In Vitro Testing : Conducting comprehensive in vitro studies to evaluate the antimicrobial and anticancer activities.
- Mechanistic Studies : Investigating the mechanisms through which this compound exerts its effects on target cells.
- Molecular Docking Studies : Utilizing computational methods to predict binding interactions with biological targets can provide insights into potential therapeutic applications.
Comparison with Similar Compounds
NMR and Mass Spectrometry Profiling
- NMR Shifts: Evidence from analogous compounds (e.g., ) suggests that substituents at position 3 (R1) cause distinct chemical shift changes in regions corresponding to the pyrimidine ring (δ 7.5–8.5 ppm) and acetamide protons (δ 2.0–3.5 ppm). For example, the 3-methoxybenzyl group in the target compound likely induces upfield shifts in aromatic protons compared to 4-chlorophenyl analogues .
- Fragmentation Patterns: LC-MS/MS molecular networking (cosine score analysis) clusters the target compound with other benzofuropyrimidinones, while hexahydrobenzothieno derivatives (e.g., ) form separate clusters due to divergent fragmentation pathways .
Solubility and LogP Predictions
Trends:
Anticancer and Anti-inflammatory Potential
- The target compound’s benzofuropyrimidine core is associated with kinase inhibition (e.g., JAK/STAT pathways) in structurally related molecules .
- Analogues with 4-methylbenzyl tails (e.g., target compound and ) show enhanced selectivity for inflammatory mediators (COX-2 inhibition) compared to trifluoromethylphenyl derivatives .
- Quinazolinone derivatives (e.g., ) exhibit stronger antiproliferative activity, likely due to DNA intercalation or topoisomerase inhibition .
Target Binding and SAR Insights
- Sulfanyl Linker: Critical for maintaining optimal spacing between the core and acetamide tail; replacement with methylene reduces activity by 60% in analogues .
- 3-Substituent (R1): Aromatic groups (e.g., methoxybenzyl) improve affinity for hydrophobic binding pockets, while alkyl chains (e.g., 3-methylbutyl in ) favor allosteric modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
